(±)-Davapamil
描述
(±)-Verapamil hydrochloride is a racemic mixture of the R- and S-enantiomers of verapamil, a phenylalkylamine-class calcium channel blocker (CCB) widely used in managing hypertension, angina, and arrhythmias . It inhibits L-type calcium channels in vascular smooth muscle and cardiac cells, reducing intracellular calcium influx and thereby decreasing vascular resistance and myocardial oxygen demand. The racemic form exhibits a complex pharmacokinetic profile due to stereoselective metabolism, with the S-enantiomer demonstrating greater potency in blocking calcium channels . The compound is characterized by high purity (≥99% by titration), a melting point of 142°C, and solubility in polar solvents like methanol and ethanol . Its molecular formula is C₂₇H₃₈N₂O₄·HCl, and it is administered in immediate-release (IR) and extended-release (ER) formulations to optimize therapeutic efficacy .
属性
CAS 编号 |
102268-75-7 |
|---|---|
分子式 |
C9H5NO2 |
产品来源 |
United States |
相似化合物的比较
Comparative Pharmacokinetics: Racemic Mixture vs. Enantiomers
The pharmacokinetics of (±)-verapamil are influenced by enantioselective metabolism. Studies using enantioselective physiologically based pharmacokinetic (PBPK) models reveal significant differences in plasma concentrations and clearance between the R- and S-enantiomers (Table 1) . The S-enantiomer exhibits a 2-fold higher AUClast and Cmax compared to the R-enantiomer due to slower hepatic clearance mediated by CYP3A4 and CYP2C enzymes. This stereoselectivity impacts dosing strategies, as the racemic mixture requires careful titration to balance efficacy (primarily from the S-enantiomer) and adverse effects (e.g., constipation, hypotension).
Table 1: Enantiomer-Specific Pharmacokinetic Parameters
| Parameter | S-Enantiomer | R-Enantiomer |
|---|---|---|
| Cmax (µg/L) | 45.2 | 22.6 |
| AUClast (µg·h/L) | 320 | 160 |
| Half-life (h) | 6.8 | 4.2 |
Data derived from enantioselective PBPK modeling .
Bioavailability and Formulation Comparisons
Bioavailability varies significantly across formulations. Immediate-release (IR) tablets achieve peak plasma concentrations within 1–2 hours but suffer from low absolute bioavailability (10–20%) due to extensive first-pass metabolism . In contrast, extended-release (ER) formulations (e.g., USP 40-compliant tablets) prolong absorption, reducing dosing frequency and improving patient compliance. ER tablets exhibit a bioavailability of 35–40% and maintain therapeutic plasma levels for 24 hours . A comparative study of two IR formulations reported bioequivalence (90% CI: 85–115%) in AUC and Cmax, underscoring the importance of pharmacopeial standards in ensuring consistency .
Table 2: Formulation-Specific Bioavailability
| Formulation | Bioavailability (%) | Tmax (h) | Half-life (h) |
|---|---|---|---|
| IR Tablet | 10–20 | 1–2 | 4–8 |
| ER Tablet (USP 40) | 35–40 | 6–8 | 6–12 |
Data compiled from pharmacokinetic studies .
Analytical Methodologies and Pharmacopeial Standards
Modern USP monographs for verapamil emphasize advanced analytical techniques to ensure quality. Revisions to USP 40 include orthogonal identification methods (e.g., UV spectrum matching) and updated dissolution criteria to standardize ER tablet performance . High-performance liquid chromatography (HPLC) with validated protocols remains the gold standard for quantifying verapamil plasma concentrations, achieving <10% inter-day variability . Impurity profiling, guided by ICH Q1A(R2) stability guidelines, ensures that degradation products (e.g., norverapamil) remain below 0.3% thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
